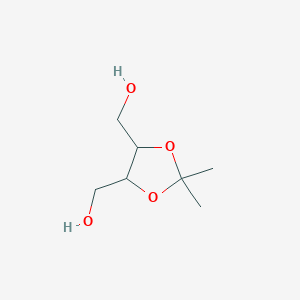

(+)-2,3-O-Isopropylidene-L-threitol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 254136. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(4S,5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O4/c1-7(2)10-5(3-8)6(4-9)11-7/h5-6,8-9H,3-4H2,1-2H3/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INVRLGIKFANLFP-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(O1)CO)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]([C@@H](O1)CO)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40964859 | |

| Record name | (2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86992-57-6, 50622-09-8 | |

| Record name | rel-(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86992-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50622-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,2-Dimethyl-1,3-dioxolane-4,5-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40964859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-(+)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to (+)-2,3-O-Isopropylidene-L-threitol: Physical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of (+)-2,3-O-Isopropylidene-L-threitol, a versatile chiral building block crucial in asymmetric synthesis. This document outlines its key physical and spectroscopic data, provides detailed experimental protocols for its characterization and use, and illustrates its role in synthetic pathways.

Core Physical and Chemical Properties

This compound, with the CAS number 50622-09-8, is a white crystalline solid.[1] Its chemical structure features a 1,3-dioxolane ring formed by the protection of the vicinal diols of L-threitol with an isopropylidene group. This protection strategy renders the two primary hydroxyl groups available for further chemical modification, making it a valuable intermediate in the synthesis of complex chiral molecules.[2] It is known to be hygroscopic and should be stored under an inert atmosphere.

Tabulated Physical and Spectroscopic Data

The following table summarizes the key quantitative physical and spectroscopic properties of this compound.

| Property | Value | Conditions/Notes | Source(s) |

| Molecular Formula | C₇H₁₄O₄ | [1] | |

| Molecular Weight | 162.18 g/mol | [1] | |

| Melting Point | 46-50 °C | [1] | |

| Boiling Point | 92-94 °C | at 0.1 mmHg | [1] |

| Density | ~1.059 g/cm³ | Rough estimate | [1] |

| Optical Rotation | +3.0° to +5.0° | c=5, Acetone | |

| Refractive Index | Not available | ||

| Solubility | Soluble in water, DCM, Ether, Methanol.[1] | [1] | |

| ¹H NMR (CDCl₃) | δ: 1.42 (s, 6H), 3.73 (m, 6H), 3.94 (m, 2H) | [3] | |

| ¹³C NMR (CDCl₃) | δ: 26.75, 62.06, 78.32, 109.08 | [3] | |

| Infrared (IR) | (neat) cm⁻¹: 3413, 2987, 2934, 1455, 1372, 1218, 1166, 1057, 986, 882, 844, 801, 756 | [3] |

Experimental Protocols

This section details generalized protocols for the determination of key physical properties and a specific synthetic procedure utilizing this compound.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.[4][5][6][7]

-

Sample Preparation: A small amount of the crystalline solid is finely crushed and packed into a capillary tube to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus next to a calibrated thermometer.

-

Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Determination of Boiling Point at Reduced Pressure

The boiling point of this compound is determined under reduced pressure to prevent decomposition at higher temperatures.[8][9][10]

-

Apparatus Setup: A small-scale distillation apparatus suitable for vacuum distillation is assembled. A small amount of the liquid sample is placed in the distillation flask along with a boiling chip.

-

Vacuum Application: The apparatus is connected to a vacuum pump, and the pressure is reduced to the desired level (e.g., 0.1 mmHg).

-

Heating: The distillation flask is gently heated.

-

Data Recording: The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.

Determination of Optical Rotation

The optical rotation is measured using a polarimeter to confirm the enantiomeric purity of the compound.[11][12][13][14][15]

-

Solution Preparation: A solution of known concentration is prepared by accurately weighing the sample and dissolving it in a specified solvent (e.g., 5 g in acetone to a final volume of 100 mL).

-

Polarimeter Calibration: The polarimeter is calibrated with a blank solvent.

-

Measurement: The prepared solution is placed in a polarimeter cell of a known path length (e.g., 1 dm). The angle of rotation of plane-polarized light (at a specific wavelength, typically the sodium D-line) is measured at a controlled temperature.[13]

-

Calculation: The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Spectroscopic Analysis (IR and NMR)

-

Infrared (IR) Spectroscopy: A thin film of the compound is prepared by dissolving a small amount in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[3][16][17][18][19] The IR spectrum is then recorded.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃), and the ¹H and ¹³C NMR spectra are acquired on a suitable NMR spectrometer.

Synthetic Protocol: Synthesis of 1,4-Di-O-benzyl-2,3-O-isopropylidene-L-threitol

The following protocol is adapted from Organic Syntheses and demonstrates a common application of this compound as a chiral starting material.[1]

-

Reagent Preparation: In a dry, three-necked round-bottomed flask under an argon atmosphere, sodium hydride (0.77 mol) is washed with hexanes to remove mineral oil.

-

Reaction Setup: Tetrahydrofuran (THF, 250 mL) is added to the sodium hydride. A solution of this compound (55 g, 0.34 mol) in THF (250 mL) is added dropwise at room temperature.

-

Addition of Electrophile: Benzyl bromide (91 mL, 0.76 mol) is then added dropwise to the stirred solution.

-

Reaction and Workup: The mixture is stirred for 12 hours at room temperature, followed by refluxing for 2 hours. After cooling, the reaction is quenched with water. The THF is removed under reduced pressure, and the residue is diluted with water and extracted with diethyl ether. The combined organic extracts are dried and concentrated to yield the crude product.

Visualization of a Synthetic Pathway

The following diagram illustrates the synthetic utility of this compound as a precursor in the synthesis of a C₂-symmetric diol, a valuable class of chiral ligands and auxiliaries.

Caption: Synthetic route from L-tartaric acid to a C₂-symmetric diol.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. lookchem.com [lookchem.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. pennwest.edu [pennwest.edu]

- 6. byjus.com [byjus.com]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 12. rudolphresearch.com [rudolphresearch.com]

- 13. digicollections.net [digicollections.net]

- 14. youtube.com [youtube.com]

- 15. cdn.pasco.com [cdn.pasco.com]

- 16. teachersinstitute.yale.edu [teachersinstitute.yale.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. m.youtube.com [m.youtube.com]

In-depth Technical Guide on the Structural Analysis and Conformation of (+)-2,3-O-Isopropylidene-L-threitol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-2,3-O-Isopropylidene-L-threitol, a chiral building block derived from L-tartaric acid, is a pivotal intermediate in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and natural products. Its rigid 1,3-dioxolane ring and flexible hydroxymethyl side chains define a specific conformational landscape that is crucial for its reactivity and role in asymmetric synthesis. This guide provides a comprehensive analysis of the structural and conformational properties of this compound, integrating data from spectroscopic methods, X-ray crystallography of analogous structures, and computational modeling. Detailed experimental and computational protocols are provided to facilitate further research and application in drug development.

Introduction

This compound, also known as (4S,5S)-(+)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol, possesses a C2-symmetric chiral scaffold. The protection of the vicinal diols of L-threitol with an isopropylidene group imparts conformational rigidity to the five-membered dioxolane ring, while the two primary hydroxymethyl groups at C4 and C5 retain significant rotational freedom. Understanding the three-dimensional structure and conformational preferences of this molecule is paramount for its effective utilization in stereoselective synthesis. This document synthesizes the available structural data and outlines the methodologies used for its characterization.

Molecular Structure and Conformation

The 1,3-Dioxolane Ring Conformation

The five-membered 1,3-dioxolane ring is not planar and typically adopts an envelope or, more commonly, a twisted conformation to minimize torsional strain. X-ray crystallographic analysis of the closely related (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbonitrile reveals that the 1,3-dioxolane ring adopts an extreme twist conformation.[1] In this conformation, the molecule possesses a C2 axis of symmetry passing through the C2 atom (bearing the methyl groups) and the midpoint of the C4-C5 bond.[1] This twisted geometry is the most stable arrangement for such 2,2-dimethyl-1,3-dioxolane systems.

Side Chain Conformation

The two hydroxymethyl side chains (-CH₂OH) at positions C4 and C5 are flexible, with their orientation determined by the rotation around the C4-C(H₂OH) and C5-C(H₂OH) bonds. The relative orientation of these groups is influenced by steric hindrance and the potential for intramolecular hydrogen bonding. Computational studies on the parent molecule, L-threitol, have shown that its conformations are stabilized by a network of intramolecular hydrogen bonds involving all hydroxyl groups.[2] While the isopropylidene group in the title compound precludes the involvement of the C2 and C3 hydroxyls in such a network, the terminal hydroxyl groups can still engage in hydrogen bonding with the dioxolane oxygen atoms or with each other, influencing the overall conformation.

dot

Caption: Key factors determining the overall conformation.

Quantitative Structural Data

In the absence of a direct crystal structure for this compound, we present spectroscopic data and representative theoretical data for analogous structures to provide quantitative insights.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. The chemical shifts provide information about the electronic environment of the nuclei.

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Solvent | Chemical Shift (δ, ppm) |

| ¹H | CDCl₃ | 1.42 (s, 6H, -C(CH₃)₂) |

| 3.73 (m, 6H) | ||

| 3.94 (m, 2H) | ||

| ¹³C | CDCl₃ | 26.75 |

| 62.06 | ||

| 78.32 | ||

| 109.08 |

Data sourced from Organic Syntheses Procedure.

Theoretical Structural Parameters

Density Functional Theory (DFT) calculations are employed to model the geometry of molecules and predict their structural parameters. The following table presents DFT-optimized geometric parameters for a representative twisted 1,3-dioxolane ring system, which serves as a model for the core of this compound.

Table 2: Representative Theoretical Geometric Parameters for a Twisted 1,3-Dioxolane Ring

| Parameter | Atom Pair/Triplet/Quartet | Value |

| Bond Lengths (Å) | ||

| C4-C5 | C-C | ~ 1.54 |

| O1-C5 | O-C | ~ 1.43 |

| C2-O1 | C-O | ~ 1.42 |

| Bond Angles (°) | ||

| O1-C5-C4 | O-C-C | ~ 103 |

| C5-O1-C2 | C-O-C | ~ 108 |

| O1-C2-O3 | O-C-O | ~ 105 |

| Torsion Angles (°) | ||

| O1-C5-C4-O3 | O-C-C-O | ~ 35 |

| C5-C4-O3-C2 | C-C-O-C | ~ -15 |

| C4-O3-C2-O1 | C-O-C-O | ~ -10 |

Note: These are typical values for a twisted 1,3-dioxolane ring and may vary slightly for the specific title compound.

Experimental and Computational Protocols

X-ray Crystallography for Small Molecules

While a crystal structure for the title compound is not available, the general protocol for obtaining one for a small organic molecule is as follows:

dot

Caption: General workflow for single-crystal X-ray diffraction.

Protocol:

-

Crystallization: High-purity this compound is dissolved in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexanes). Single crystals are grown by slow evaporation of the solvent, vapor diffusion, or slow cooling of a saturated solution.[3]

-

Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is cooled (typically to 100-150 K) to reduce thermal motion. X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern on a detector.[4]

-

Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.[4]

NMR Spectroscopy for Conformational Analysis

NMR spectroscopy, particularly the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, provides detailed information about the conformation of flexible molecules in solution.[5][6]

dot

Caption: Workflow for NMR-based conformational analysis.

Protocol:

-

Sample Preparation: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: A suite of NMR experiments is performed, including 1D ¹H and ¹³C spectra, and 2D experiments such as COSY (for proton-proton correlations), HSQC (for one-bond proton-carbon correlations), HMBC (for long-range proton-carbon correlations), and NOESY or ROESY (to measure NOEs, which are dependent on interproton distances).

-

Analysis of Vicinal Coupling Constants (³JHH): The ³JHH coupling constants between vicinal protons, particularly along the C4-C(H₂OH) and C5-C(H₂OH) fragments, are measured. The Karplus equation, which relates the magnitude of the coupling constant to the dihedral angle between the protons, is used to infer the preferred rotamer populations of the hydroxymethyl side chains.[7]

-

NOE Analysis: NOESY or ROESY spectra are analyzed to identify through-space correlations between protons. The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the protons, providing powerful constraints for determining the three-dimensional structure.[5]

Computational Chemistry for Conformational Analysis

Computational methods, such as Density Functional Theory (DFT), are invaluable for exploring the potential energy surface of a molecule and identifying its stable conformers.[8][9]

dot

Caption: Workflow for computational conformational analysis.

Protocol:

-

Conformational Search: An initial conformational search is performed using a molecular mechanics force field to identify a set of low-energy conformers. This is particularly important for mapping the rotational possibilities of the hydroxymethyl side chains.

-

DFT Optimization: The geometries of the low-energy conformers identified in the initial search are then optimized at a higher level of theory, typically DFT (e.g., using the B3LYP functional with a 6-31G* or larger basis set).[8]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies, enthalpies, and Gibbs free energies.

-

Energy Analysis: The relative energies of the conformers are calculated to determine their relative stabilities. The populations of the conformers at a given temperature can be estimated using the Boltzmann distribution.

-

Property Calculation: NMR chemical shifts and coupling constants can also be calculated for the optimized geometries and compared with experimental data to validate the computational model.

Conclusion

The structural and conformational properties of this compound are well-defined by the twisted conformation of its 1,3-dioxolane ring and the rotational flexibility of its hydroxymethyl side chains. While a definitive crystal structure is yet to be reported, a robust understanding of its three-dimensional nature can be achieved through a synergistic approach combining spectroscopic analysis (NMR), crystallographic data from analogous compounds, and computational modeling (DFT). The detailed protocols provided in this guide offer a framework for researchers to further investigate and utilize this important chiral building block in the development of new chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. purdue.edu [purdue.edu]

- 4. Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3J-Couplings and NOE Distances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Accuracy in determining interproton distances using Nuclear Overhauser Effect data from a flexible molecule [beilstein-journals.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. books.rsc.org [books.rsc.org]

Spectroscopic Profile of (+)-2,3-O-Isopropylidene-L-threitol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral building block, (+)-2,3-O-Isopropylidene-L-threitol. This compound, also known as (4S,5S)-(+)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol, is a valuable intermediate in the synthesis of various pharmaceutical and organic molecules. The following sections detail its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₇H₁₄O₄, with a molecular weight of 162.18 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.94 | m | 2H | H-2, H-3 |

| 3.73 | m | 4H | -CH₂OH |

| 1.42 | s | 6H | -C(CH₃)₂ |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 109.08 | C (CH₃)₂ |

| 78.32 | C -2, C -3 |

| 62.06 | -C H₂OH |

| 26.75 | -C(C H₃)₂ |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are presented in Table 3.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3413 | Strong, Broad | O-H stretch (hydroxyl) |

| 2987, 2934 | Strong | C-H stretch (alkane) |

| 1455 | Medium | C-H bend (alkane) |

| 1372 | Medium | C-H bend (gem-dimethyl) |

| 1218, 1166, 1057 | Strong | C-O stretch (acetal, alcohol) |

Sample Preparation: Neat (thin film)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (EI) for this compound

| m/z | Proposed Fragment |

| 162 | [M]⁺ (Molecular Ion) |

| 147 | [M - CH₃]⁺ |

| 104 | [M - C₃H₆O]⁺ (Loss of acetone) |

| 101 | [M - CH₂OH - H₂O]⁺ |

| 73 | [C₄H₉O]⁺ |

| 59 | [C₃H₇O]⁺ |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ |

Experimental Protocols

The following sections describe the general methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or 400 MHz for ¹H NMR and 75 MHz or 100 MHz for ¹³C NMR, is used.

-

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Data Acquisition:

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope. Important parameters include a spectral width of around 200-220 ppm and a relaxation delay of 2-5 seconds.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Sample Preparation (Neat/Thin Film): As this compound is a low-melting solid, a spectrum can be obtained by the "melt" method. A small amount of the solid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates and gently heated to its melting point to create a thin liquid film. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, a small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide) and pressure is applied to ensure good contact.

-

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first. Then, the sample is placed in the beam path, and the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum. Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is plotted as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is typically used for the analysis of small, volatile organic molecules.

-

Sample Introduction: The sample can be introduced into the ion source via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS). For direct insertion, a small amount of the sample is placed in a capillary tube which is then heated to vaporize the sample directly into the ion source.

-

Ionization: In the EI source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

The Versatile Chiral Building Block: A Technical Guide to (+)-2,3-O-Isopropylidene-L-threitol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-2,3-O-Isopropylidene-L-threitol, a derivative of L-tartaric acid, is a C2-symmetric chiral building block of significant utility in asymmetric synthesis. Its rigid, protected diol structure provides a well-defined stereochemical scaffold, making it an invaluable starting material for the synthesis of complex chiral molecules, including pharmaceuticals, agrochemicals, and novel materials. This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, complete with detailed experimental protocols and graphical representations of synthetic pathways to facilitate its use in research and development.

Introduction

The "chiral pool" represents a collection of readily available, enantiomerically pure compounds derived from natural sources.[1] These molecules serve as economical and efficient starting materials for the synthesis of complex target molecules, obviating the need for de novo asymmetric synthesis or chiral resolution. This compound is a prominent member of this class, valued for its predictable reactivity and the stereocontrol it imparts in synthetic transformations. This document outlines its physical and chemical properties, provides detailed synthetic procedures, and illustrates its application in further chemical modifications.

Physicochemical Properties

This compound is a white, crystalline solid that is hygroscopic.[2] Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Synonyms | (4S,5S)-(+)-4,5-Bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane, (4S,5S)-(+)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol[3] |

| CAS Number | 50622-09-8[2] |

| Molecular Formula | C₇H₁₄O₄[4] |

| Molecular Weight | 162.19 g/mol [4][5] |

| Appearance | White transparent adhering needle-like crystals[2] |

| Melting Point | 46-50 °C[2] |

| Boiling Point | 92-94 °C at 0.4 mmHg[2][6] |

| Density | ~1.0585 g/cm³ (rough estimate)[2] |

| Refractive Index | [α]²⁰/D +3.9° (c=5, Acetone)[2] |

| Solubility | Soluble in water, DCM, and Ether[2] |

| Storage | 0-6°C, under inert gas, hygroscopic[2][5] |

Synthesis and Experimental Protocols

This compound is commonly synthesized from L-tartaric acid, a readily available and inexpensive chiral starting material. The general synthetic strategy involves the esterification of L-tartaric acid followed by acetal protection of the diol and subsequent reduction of the ester groups.

Synthesis of this compound from Dimethyl 2,3-O-isopropylidene-L-tartrate

This procedure, adapted from the literature, describes the reduction of the corresponding tartrate ester.[6]

Experimental Protocol:

-

Setup: A multi-necked round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, and an addition funnel under an inert atmosphere (e.g., argon).

-

Reagent Addition: Lithium aluminum hydride (LiAlH₄) is suspended in anhydrous diethyl ether.

-

Reaction: A solution of dimethyl 2,3-O-isopropylidene-L-tartrate in diethyl ether is added dropwise to the LiAlH₄ suspension. The reaction mixture is then heated to reflux for several hours.

-

Quenching: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution at 0-5°C.

-

Workup and Purification: The resulting solids are filtered off, and the ethereal solution is dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound as a colorless to pale-yellow oil.[6]

Caption: Synthesis of this compound.

Applications in Organic Synthesis

The utility of this compound as a chiral building block stems from the selective reactivity of its two primary hydroxyl groups. These can be functionalized in various ways to generate more complex chiral molecules.

Synthesis of 1,4-Di-O-benzyl-2,3-O-isopropylidene-L-threitol

Benzylation of the terminal hydroxyl groups is a common strategy to protect them for subsequent reactions.[6]

Experimental Protocol:

-

Setup: A three-necked round-bottomed flask is equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under an argon atmosphere.

-

Reagent Preparation: Sodium hydride (NaH) is washed with hexanes to remove mineral oil. Anhydrous tetrahydrofuran (THF) is then added.

-

Reaction: A solution of this compound in THF is added dropwise to the NaH suspension at room temperature. After the initial reaction, benzyl bromide is added dropwise. The mixture is stirred overnight and then heated to reflux.

-

Quenching and Workup: The reaction is cooled and quenched with water. The THF is removed under reduced pressure, and the aqueous residue is extracted with diethyl ether.

-

Purification: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude product, which can be further purified if necessary.[6]

Caption: Benzylation of this compound.

Synthesis of L-Threitol 1,4-bismethanesulfonate

Activation of the hydroxyl groups as mesylates allows for their displacement by nucleophiles, a key step in many synthetic routes.[7]

Experimental Protocol:

-

Setup: A dry round-bottomed flask is equipped with a magnetic stirrer and maintained under a nitrogen atmosphere.

-

Reagent Addition: this compound is dissolved in methylene chloride and pyridine, and the solution is cooled to 0°C.

-

Reaction: Methanesulfonyl chloride is added dropwise to the cooled solution. The reaction is stirred for several hours, allowing it to warm to room temperature.

-

Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with methylene chloride.

-

Purification: The combined organic layers are dried, filtered, and concentrated. The resulting product, 2,3-O-isopropylidene-L-threitol 1,4-bismethanesulfonate, can be deprotected by refluxing in ethanol with a catalytic amount of methanesulfonic acid to yield L-threitol 1,4-bismethanesulfonate, which crystallizes upon cooling.[7]

Caption: Synthesis of L-Threitol 1,4-bismethanesulfonate.

Industrial and Research Applications

This compound is a versatile intermediate with broad applications:

-

Pharmaceuticals: It serves as a crucial building block in the synthesis of new drug candidates. Its defined stereochemistry is essential for the biological activity of many pharmaceuticals.[2] For instance, it has been identified as a component in the development of new histone deacetylase (HDAC) inhibitors for cancer therapy.[8]

-

Agrochemicals: This compound is used in the production of pesticides and fertilizers, where stereochemistry can play a significant role in efficacy and environmental impact.[2]

-

Organic Synthesis: It is a key intermediate for the synthesis of a wide range of organic compounds and materials.[2] Its derivatives are used in the synthesis of chiral ligands for asymmetric catalysis and as building blocks for natural product synthesis.

Conclusion

This compound is a cornerstone of the chiral pool, offering a reliable and cost-effective route to enantiomerically pure molecules. Its well-defined structure and predictable reactivity make it an ideal starting material for a multitude of synthetic applications. The protocols and data presented in this guide are intended to equip researchers and professionals with the necessary information to effectively utilize this versatile chiral building block in their synthetic endeavors.

References

- 1. escholarship.org [escholarship.org]

- 2. lookchem.com [lookchem.com]

- 3. This compound | 50622-09-8 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 4. biosynth.com [biosynth.com]

- 5. This compound | 50622-09-8 | TCI AMERICA [tcichemicals.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 2,3-O-Isopropylidene-L-threitol | 50622-09-8 | MI28959 [biosynth.com]

The Origin and Natural Sources of L-Threitol and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-threitol, a four-carbon sugar alcohol, is a naturally occurring polyol with significant potential in various scientific and industrial applications. Its chirality and biological activities make it a valuable building block for pharmaceuticals and a subject of interest in metabolic studies. This technical guide provides an in-depth exploration of the origin and natural sources of L-threitol and its derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. The guide details the known natural occurrences of L-threitol, discusses its biosynthetic pathways, and provides established experimental protocols for its extraction, isolation, and quantification. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Introduction

L-threitol, systematically named (2S,3S)-butane-1,2,3,4-tetrol, is a stereoisomer of threitol.[1] Unlike its more common diastereomer, erythritol, L-threitol's natural distribution is more limited, making its sources and biosynthesis a topic of scientific curiosity and importance. Its unique stereochemistry makes it a valuable chiral precursor in organic synthesis.[1] This guide aims to consolidate the current knowledge on the natural origins of L-threitol and its known derivatives, providing a foundational resource for further research and development.

Natural Sources of L-Threitol

L-threitol has been identified in a select number of organisms across different biological kingdoms, from fungi to insects and plants. The primary documented natural sources are detailed below.

Fungi

The most well-documented source of threitol is the fungal kingdom, particularly within the Armillaria genus.

-

Armillaria mellea : This species of honey fungus is a widely recognized natural producer of threitol.[2][3] Historical studies dating back to 1948 identified the production of D-threitol (at the time also referred to as L-erythritol) by Armillaria mellea.[4][5] More recent metabolomic studies continue to confirm the presence of threitol in this fungus.[6]

-

Armillaria luteobubalina : A related species, this fungus has been shown to produce threitol, which acts as a signaling molecule in its interaction with plant roots.[6] Isotope labeling studies have confirmed that the threitol detected in Eucalyptus roots during colonization by A. luteobubalina is of fungal origin.[6]

Insects

Certain insects have evolved to utilize threitol as a cryoprotectant to survive in frigid environments.

-

Upis ceramboides : The Alaskan beetle, Upis ceramboides, is known to accumulate high concentrations of threitol in its tissues as an antifreeze agent, allowing it to survive extremely low temperatures.[2][7]

Plants

The occurrence of L-threitol in the plant kingdom is less common, with one notable example.

-

Poikilospermum suaveolens : This climbing shrub, belonging to the Urticaceae family, has been found to contain DL-threitol, a racemic mixture of D- and L-threitol. Further research is needed to determine the enantiomeric ratio and the specific biosynthetic pathways in this plant.

Algae

-

Chlamydomonas reinhardtii : L-threitol has been reported as a metabolite in this species of green algae.

Bacteria

While not a primary production source, some bacteria are capable of metabolizing L-threitol.

-

Mycobacterium smegmatis : This bacterium possesses a catabolic pathway for L-threitol, indicating its ability to utilize this polyol as a carbon source.

Natural Derivatives of L-Threitol

The natural occurrence of L-threitol derivatives, such as esters or glycosides, is not well-documented in scientific literature. While fungi are known to produce a variety of polyol lipids, including polyol esters of fatty acids, specific examples involving L-threitol are scarce.[8] Similarly, while glycosylated natural products are common, L-threitol glycosides have not been prominently reported from natural sources.[9] The lack of documented natural L-threitol derivatives presents an open area for future natural product discovery research.

Biosynthesis of L-Threitol

The precise biosynthetic pathway of L-threitol in its primary fungal producers like Armillaria mellea has not been fully elucidated. However, based on the general understanding of polyol metabolism in fungi, a plausible pathway can be proposed.[10] Fungal polyols are typically synthesized through the reduction of phosphorylated sugar intermediates derived from glycolysis or the pentose phosphate pathway.

A probable biosynthetic pathway for L-threitol in fungi is depicted below. This pathway is hypothesized based on known fungal metabolic pathways for other polyols.

Caption: A hypothesized biosynthetic pathway for L-threitol in fungi.

Quantitative Data

Quantitative data on the concentration of L-threitol in its natural sources is limited. The following table summarizes the available information.

| Natural Source | Compound | Concentration | Reference(s) |

| Armillaria mellea | Threitol | Not specified | [2][3] |

| Upis ceramboides | Threitol | High (cryoprotectant levels) | [2][7] |

| Poikilospermum suaveolens | DL-Threitol | Not specified |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of L-threitol from natural sources, adapted from established protocols for polyol analysis.

Extraction of L-Threitol from Fungal Material (Armillaria mellea)

This protocol is adapted from methods for extracting metabolites from fungal tissue.[11]

Workflow for Extraction of L-Threitol from Armillaria mellea

References

- 1. chemimpex.com [chemimpex.com]

- 2. Threitol - Wikipedia [en.wikipedia.org]

- 3. chempep.com [chempep.com]

- 4. Biochemistry of the wood-rotting fungi: 5. The production of d-threitol (l-erythritol) by Armillaria mellea (Vahl) Quélet - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemistry of the wood-rotting fungi: 5. The production of d-threitol (l-erythritol) by Armillaria mellea (Vahl) Quélet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative metabolomics implicates threitol as a fungal signal supporting colonization of Armillaria luteobubalina on eucalypt roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Extracellular fungal polyol lipids: A new class of potential high value lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A comprehensive review of glycosylated bacterial natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Polyol metabolism in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Optimization of Ultrasonic-assisted Extraction Conditions of Melleolides from Wild Armillaria mellea and Liquid Culture Mycelium, and Analysis of Their Compounds in Extracts [agris.fao.org]

The C2-Symmetry of Isopropylidene Protected Threitol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the C2-symmetry of isopropylidene protected threitol, a crucial chiral building block in modern asymmetric synthesis. We will delve into its structural properties, spectroscopic signatures that confirm its symmetry, detailed synthetic protocols, and its application in stereoselective catalysis.

Core Concept: The C2-Symmetry of Isopropylidene Protected Threitol

Isopropylidene protected threitol, systematically named (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol or its (4S,5S)-enantiomer, is a chiral diol derived from tartaric acid. Its C2-symmetry is a fundamental property that makes it a highly effective chiral auxiliary and ligand in asymmetric synthesis.[1] This symmetry element means the molecule can be rotated by 180° around a specific axis and remain indistinguishable from its original orientation.[1][2] This twofold rotational axis passes through the C2 carbon of the dioxolane ring (the carbon of the isopropylidene group) and the midpoint of the C4-C5 bond.

The significance of this C2-symmetry is that the two hydroxyl groups are chemically equivalent but reside in a chiral environment.[1] When this diol is used as a ligand for a metal catalyst, this symmetry reduces the number of possible transition states in a chemical reaction, which can lead to higher enantioselectivity.[2]

Evidence of C2-Symmetry: Spectroscopic and Crystallographic Data

The C2-symmetry of isopropylidene protected threitol is evident in its spectroscopic and crystallographic data.

NMR Spectroscopy

In Nuclear Magnetic Resonance (NMR) spectroscopy, the C2-symmetry results in the chemical equivalence of corresponding atoms on either side of the symmetry axis. This leads to a simplified spectrum. For instance, the two methine protons (H4 and H5) and the two hydroxymethyl groups are chemically equivalent.

Table 1: NMR Spectroscopic Data for (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H NMR | 3.85 | m | H4, H5 |

| 3.75 | dd | -CH₂OH | |

| 3.65 | dd | -CH₂OH | |

| 1.40 | s | -C(CH₃)₂ | |

| ¹³C NMR | 109.2 | -C (CH₃)₂ | |

| 78.9 | C4, C5 | ||

| 62.9 | -C H₂OH | ||

| 26.8 | -C(C H₃)₂ |

Data sourced from SpectraBase.[3]

X-ray Crystallography

X-ray crystallography provides definitive proof of the C2-symmetry in the solid state. A study on (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarbonitrile, a derivative of isopropylidene protected threitol, confirmed the presence of a C2 axis of symmetry passing through the C2 carbon of the dioxolane ring and the midpoint of the C4-C5 bond.[4] The 1,3-dioxolane ring adopts a twisted conformation that accommodates this symmetry.[4]

Experimental Protocols

The synthesis of isopropylidene protected threitol typically starts from the corresponding enantiomer of tartaric acid. The following protocols are based on established procedures.

Synthesis of (4R,5R)-Dimethyl O,O-isopropylidenetartrate

This procedure details the protection of the diol functionality of dimethyl tartrate as an acetonide.

Materials:

-

(R,R)-Dimethyl tartrate

-

Acetone

-

Boron trifluoride diethyl etherate

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

Under an inert atmosphere, dissolve (R,R)-dimethyl tartrate in acetone in a two-necked, round-bottomed flask equipped with a magnetic stirrer.

-

Slowly add boron trifluoride diethyl etherate to the solution at room temperature over 30-40 minutes.

-

Stir the resulting solution for an additional 3 hours.

-

Pour the reaction mixture into a saturated aqueous sodium bicarbonate solution to quench the reaction.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with water and dry over anhydrous magnesium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the crude product, which can be further purified by distillation.

Reduction to (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol

The diester is reduced to the corresponding diol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

Materials:

-

(4R,5R)-Dimethyl O,O-isopropylidenetartrate

-

Anhydrous tetrahydrofuran (THF)

-

Lithium aluminum hydride (LiAlH₄)

-

Ethyl acetate

-

Saturated aqueous sodium potassium tartrate solution (Rochelle's salt)

Procedure:

-

Under an inert atmosphere, suspend lithium aluminum hydride in anhydrous THF in a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, and cool the suspension in an ice bath.

-

Dissolve (4R,5R)-Dimethyl O,O-isopropylidenetartrate in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and quench it by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.

-

Filter the resulting white precipitate and wash it thoroughly with THF and ethyl acetate.

-

Dry the combined filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to afford the crude diol, which can be purified by crystallization or chromatography.

Application in Asymmetric Catalysis: A Mechanistic View

The C2-symmetric diol, particularly in its more sterically hindered forms known as TADDOLs ((α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols)), is a powerful ligand in enantioselective catalysis.[5] A prominent example is the titanium-TADDOLate catalyzed addition of organozinc reagents to aldehydes.

The C2-symmetry of the TADDOL ligand creates a well-defined chiral pocket around the titanium center. This steric environment dictates the facial selectivity of the nucleophilic attack on the coordinated aldehyde, leading to the preferential formation of one enantiomer of the product alcohol.

Below is a logical diagram representing the key steps in the catalytic cycle for the enantioselective addition of diethylzinc to benzaldehyde, a representative example of a process where the C2-symmetric ligand directs the stereochemical outcome.

Caption: Catalytic cycle for the enantioselective addition of diethylzinc to benzaldehyde.

Conclusion

The C2-symmetry of isopropylidene protected threitol is a key structural feature that underpins its widespread use in asymmetric synthesis. This guide has provided a detailed examination of this property, supported by spectroscopic data, synthetic protocols, and a mechanistic overview of its application in catalysis. For researchers in drug development and chemical synthesis, a thorough understanding of this C2-symmetric building block is essential for the design and execution of stereoselective transformations.

References

The Versatile Chiral Building Block: A Technical Guide to (+)-2,3-O-Isopropylidene-L-threitol

For Researchers, Scientists, and Drug Development Professionals

(S,S)-(+)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol , more commonly known as (+)-2,3-O-Isopropylidene-L-threitol , is a C₂-symmetric chiral diol that has emerged as a cornerstone in asymmetric synthesis. Derived from the readily available and inexpensive L-tartaric acid, this versatile building block provides a rigid and predictable chiral scaffold for the synthesis of a wide array of complex molecules, including natural products, pharmaceuticals, and chiral ligands. Its protected diol functionality allows for selective manipulation of the terminal hydroxyl groups, making it an invaluable tool for introducing stereocenters with high levels of control. This technical guide provides an in-depth overview of its synthesis, key properties, and diverse applications, complete with experimental protocols and quantitative data to facilitate its use in research and development.

Core Properties and Specifications

This compound is a white, crystalline solid that is soluble in a range of organic solvents. Its key physical and spectroscopic properties are summarized below.

| Property | Value |

| CAS Number | 50622-09-8 |

| Molecular Formula | C₇H₁₄O₄ |

| Molecular Weight | 162.18 g/mol |

| Appearance | White transparent adhering needle-like crystals[1] |

| Melting Point | 46-50 °C[1] |

| Boiling Point | 92-94 °C at 0.1 mmHg[1] |

| Specific Rotation [α]²⁰_D | +3.0 to +5.0° (c=5, Acetone) |

| Solubility | Soluble in DCM, Ether, and Methanol |

Synthesis of the Chiral Building Block

The most common and efficient synthesis of this compound begins with L-tartaric acid. The process involves two key steps: the protection of the diol as an acetonide and the subsequent reduction of the carboxylic acid groups.

Experimental Protocol: Synthesis from L-Tartaric Acid[2]

Step 1: Preparation of Dimethyl 2,3-O-isopropylidene-L-tartrate

-

To a 1-L round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add L-tartaric acid (101 g, 0.673 mol), 2,2-dimethoxypropane (190 mL, 1.54 mol), methanol (40 mL), and p-toluenesulfonic acid monohydrate (0.4 g, 2.1 mmol).

-

Warm the mixture on a steam bath with occasional swirling until a homogeneous solution is obtained.

-

Add additional 2,2-dimethoxypropane (95 mL, 0.77 mol) and cyclohexane (450 mL). Fit the flask with a Vigreux column and a distilling head.

-

Heat the mixture to reflux and slowly remove the azeotropes of acetone-cyclohexane and methanol-cyclohexane.

-

After cooling to room temperature, add anhydrous potassium carbonate (1 g) and stir until the color abates.

-

Remove volatile materials under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield dimethyl 2,3-O-isopropylidene-L-tartrate as a pale-yellow oil.

| Product | Yield | Boiling Point |

| Dimethyl 2,3-O-isopropylidene-L-tartrate | 85-92% | 94–101°C (0.5 mm) |

Step 2: Reduction to this compound

-

In a dry 2-L three-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, suspend lithium aluminum hydride (36 g, 0.95 mol) in diethyl ether (600 mL) under an argon atmosphere.

-

Heat the mixture to reflux for 30 minutes.

-

Discontinue heating and add a solution of dimethyl 2,3-O-isopropylidene-L-tartrate (123 g, 0.564 mol) in diethyl ether (300 mL) dropwise over 2 hours.

-

Resume heating and reflux for an additional 3 hours.

-

Cool the mixture to 0–5 °C and cautiously quench with water (36 mL), followed by 4 N sodium hydroxide solution (36 mL), and then water (112 mL).

-

Stir the mixture at room temperature until the gray color of the unquenched lithium aluminum hydride disappears.

-

Filter the mixture and wash the solid with diethyl ether. Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

The product can be purified by chromatography on silica gel.

| Product | Yield | Purity (GC) |

| This compound | ≥80% | 95-97% |

Key Applications in Asymmetric Synthesis

The rigid C₂-symmetric scaffold of this compound makes it an excellent chiral auxiliary and a precursor to various chiral ligands and reagents.

Synthesis of TADDOLs

One of the most significant applications of threitol derivatives is in the synthesis of α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols (TADDOLs). These C₂-symmetric diols are powerful chiral auxiliaries and ligands for a wide range of enantioselective transformations.[2]

This protocol describes the synthesis of a tetra(naphth-2-yl)-TADDOL from (R,R)-dimethyl O,O-isopropylidenetartrate, the enantiomer of the L-tartrate derivative. The procedure is analogous for the L-series.

-

Preparation of 2-Naphthylmagnesium bromide: In a 4-L four-necked flask under an inert atmosphere, charge magnesium turnings (24.7 g, 1.02 mol) and a few iodine crystals. Add a solution of 2-bromonaphthalene (207 g, 1 mol) in THF (1 L) dropwise to initiate the Grignard reaction.

-

Grignard Reaction: To the freshly prepared Grignard reagent, add a solution of (R,R)-dimethyl O,O-isopropylidenetartrate (54.5 g, 0.25 mol) in THF (500 mL) dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 16 hours.

-

Workup and Purification: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (1 L). Separate the layers and extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is purified by recrystallization from toluene/hexane to afford the TADDOL ligand.

| Product | Yield | Melting Point |

| (R,R)-2,2-dimethyl-α,α,α',α'-tetra(naphth-2-yl)-1,3-dioxolane-4',5'-dimethanol | 82% | 204–208 °C |

Derivatization for Further Synthetic Utility

The terminal hydroxyl groups of this compound can be readily functionalized to generate a variety of useful intermediates.

-

In a 2-L three-necked flask under argon, place sodium hydride (18.5 g of a 55% dispersion in oil, 0.77 mol). Wash the sodium hydride with hexanes to remove the oil.

-

Add tetrahydrofuran (250 mL) to the flask.

-

Add a solution of 2,3-O-isopropylidene-L-threitol (55 g, 0.34 mol) in tetrahydrofuran (250 mL) dropwise at room temperature.

-

Add benzyl bromide (91 mL, 0.76 mol) dropwise.

-

Stir the mixture for 12 hours at room temperature, then heat at reflux for 2 hours.

-

Cool the mixture in an ice bath and quench with water.

-

Remove the tetrahydrofuran under reduced pressure, dilute with water, and extract with diethyl ether.

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate to give the crude product as an oil.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations discussed.

References

Commercial Availability and Synthetic Protocols of (+)-2,3-O-Isopropylidene-L-threitol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(+)-2,3-O-Isopropylidene-L-threitol, a chiral building block derived from L-tartaric acid, is a valuable intermediate in the synthesis of a wide range of chemical entities, including pharmaceuticals, agrochemicals, and dyestuffs.[1] Its rigid, protected diol structure makes it an ideal starting material for introducing chirality and functionality in complex molecules. This guide provides an overview of its commercial availability from various suppliers and details a common synthetic protocol.

Commercial Availability

A variety of chemical suppliers offer this compound in different purities and quantities. The following table summarizes the offerings from several key suppliers. Please note that prices and availability are subject to change and it is recommended to consult the suppliers' websites for the most current information.

| Supplier | Product Number | Purity | Quantity | Price (USD) |

| TCI America | I0376 | >97.0% (GC) | 1 g | Contact for price |

| 5 g | Contact for price | |||

| Alfa Aesar | B23090 | 98% | 1 g | Contact for price |

| 5 g | Contact for price | |||

| Sigma-Aldrich | 59539 | ≥97.0% (sum of enantiomers, GC) | 5 g | Contact for price |

| ChemUniverse | P65720 | 98% | 1 g | $235.00 |

| 5 g | $516.00 |

Synthesis of this compound

The following experimental protocol is a well-established method for the laboratory-scale synthesis of this compound, adapted from a procedure published in Organic Syntheses.[2] This two-step process starts from the readily available L-tartaric acid.

Step 1: Synthesis of Dimethyl 2,3-O-isopropylidene-L-tartrate

This initial step involves the protection of the diol functionality of dimethyl L-tartrate as an acetonide.

-

Reagents:

-

Dimethyl L-tartrate

-

2,2-Dimethoxypropane

-

p-Toluenesulfonic acid (catalyst)

-

Dichloromethane (solvent)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a reaction flask, combine 36 grams of dimethyl L-tartrate, 200 ml of 2,2-dimethoxypropane, 20 grams of p-toluenesulfonic acid, and 300 ml of dichloromethane.

-

Stir the mixture at room temperature.

-

After the reaction is complete (monitored by TLC or GC), remove the solvent under reduced pressure.

-

Add 80 ml of water to the residue and extract with ethyl acetate.

-

Combine the organic phases and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield dimethyl 2,3-O-isopropylidene-L-tartrate. The reported yield is approximately 98%.[3]

-

Step 2: Reduction to this compound

The ester groups of the protected tartrate are then reduced to alcohols.

-

Reagents:

-

Dimethyl 2,3-O-isopropylidene-L-tartrate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether (solvent)

-

Sodium hydroxide solution (4 N)

-

Water

-

-

Procedure:

-

In a dry, three-necked round-bottomed flask equipped with a reflux condenser, addition funnel, and magnetic stirrer, suspend 36 g of lithium aluminum hydride in 600 mL of anhydrous diethyl ether under an inert atmosphere (e.g., argon).[2]

-

Heat the suspension to reflux for 30 minutes.

-

Discontinue heating and add a solution of 123 g of dimethyl 2,3-O-isopropylidene-L-tartrate in 300 mL of anhydrous diethyl ether dropwise from the addition funnel over a period of 2 hours.[2]

-

After the addition is complete, resume heating and reflux the mixture for an additional 3 hours.[2]

-

Cool the reaction mixture to 0-5°C in an ice bath.

-

Carefully quench the reaction by the sequential dropwise addition of 36 mL of water, 36 mL of 4 N sodium hydroxide solution, and finally 112 mL of water.[2]

-

Stir the mixture at room temperature until the gray color of the unreacted lithium aluminum hydride disappears.

-

Filter the resulting precipitate and wash it thoroughly with diethyl ether.

-

Combine the filtrate and the ether washings, and remove the solvent under reduced pressure to yield crude this compound.

-

The crude product can be purified by distillation or recrystallization.

-

Experimental Workflow and Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis and a typical experimental setup.

Caption: Overall synthetic pathway from L-tartaric acid.

Caption: Step-by-step workflow for the reduction reaction.

Applications in Chiral Synthesis

This compound serves as a versatile chiral synthon. For instance, it is a precursor for the synthesis of L-threitol 1,4-bismethanesulfonate, which can then be used to generate (S,S)-1,2,3,4-diepoxybutane, another valuable chiral building block.[4] The protected diol can be further functionalized to introduce other chemical moieties, making it a cornerstone in the asymmetric synthesis of complex natural products and pharmaceutical agents.

References

Technical Guide to the Safe Handling of (+)-2,3-O-Isopropylidene-L-threitol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document is intended as a technical guide for trained professionals in research and development environments. The information provided is compiled from publicly available safety data sheets and scientific literature. It is not exhaustive and should be used in conjunction with your institution's specific safety protocols and a thorough risk assessment for any planned experimental work. Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this chemical.

Introduction

(+)-2,3-O-Isopropylidene-L-threitol (CAS RN: 50622-09-8) is a chiral building block widely utilized in synthetic organic chemistry.[1] Its structure, featuring a protected diol, makes it a valuable intermediate in the stereoselective synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1] As a fine chemical intended for research and manufacturing, understanding its properties and handling requirements is critical to ensure laboratory safety.

This guide provides comprehensive safety and handling information for this compound, covering its physical and chemical properties, potential hazards, handling and storage procedures, emergency protocols, and a detailed experimental example.

Physical and Chemical Properties

This compound is a white to light yellow crystalline solid.[1] It is characterized as being hygroscopic, meaning it readily absorbs moisture from the air, and has a relatively low melting point.[1][2] These properties are critical considerations for its storage and handling.

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₁₄O₄ | [1] |

| Molecular Weight | 162.18 g/mol | [1] |

| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid | [1] |

| Melting Point | 42 - 50 °C | [1] |

| Boiling Point | 92 - 94 °C at 0.1 mm Hg | [1] |

| Flash Point | >110 °C | [1] |

| Solubility | Soluble in water, dichloromethane (DCM), and ether. | [1] |

| Hygroscopicity | Hygroscopic | [1][2] |

| Storage Temperature | Recommended 0 - 6 °C, in a cool, dark place. | [1] |

Hazard Identification and Toxicological Information

As of the date of this document, specific toxicological data such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%) for this compound are not available in the reviewed literature and safety data sheets.[1] The substance is not classified as hazardous under current GHS criteria based on available data.

However, the absence of data does not imply the absence of hazard.[3] For research chemicals with unknown toxicological profiles, it is prudent practice to handle them as potentially hazardous.[4] Under the Globally Harmonized System (GHS), if a substance has not been tested, it cannot be classified for acute toxicity. Any mixture containing 1% or more of such a substance must indicate on its label and SDS that a percentage of the mixture consists of components of unknown toxicity.[3][5]

Potential Hazards:

-

Eye Contact: May cause irritation.

-

Skin Contact: May cause irritation.

-

Inhalation: May cause respiratory tract irritation. Inhalation of dust should be avoided.

-

Ingestion: May be harmful if swallowed.

Chemical Stability and Reactivity:

-

The compound is stable under recommended storage conditions.[4]

-

Conditions to Avoid: Exposure to moisture and excess heat.[1][2]

-

Incompatible Materials: Strong oxidizing agents.[4]

-

Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide (CO) and carbon dioxide (CO₂).[4] The isopropylidene ketal group is susceptible to hydrolysis under acidic conditions, which would yield acetone and L-threitol.[6][7]

Safe Handling and Storage

Personal Protective Equipment (PPE)

A thorough risk assessment should guide the selection of PPE. The following are minimum recommendations for handling this compound in a laboratory setting.

-

Eye Protection: Chemical safety goggles are required. If there is a significant splash risk, a face shield should also be worn.[8]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory. Gloves should be inspected before use and changed immediately if contaminated.[8]

-

Skin and Body Protection: A laboratory coat must be worn. For larger quantities or when there is a risk of splashing, a chemical-resistant apron is recommended.[8]

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust. If a fume hood is not available and dust may be generated, a NIOSH-approved particulate respirator (e.g., N95) should be used.[8]

Handling Procedures

Due to the hygroscopic and low-melting-point nature of this solid, specific handling procedures are required to maintain its integrity and ensure safety.[2]

-

Work Area: Always handle this chemical in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[8]

-

Dispensing: When weighing and transferring the solid, do so efficiently to minimize exposure to atmospheric moisture.[2] Use a dry, clean spatula.

-

Inert Atmosphere: For reactions sensitive to moisture, it is advisable to handle the material in a glove box or under an inert atmosphere (e.g., nitrogen or argon).[9]

-

Avoid Dust Formation: Handle the material carefully to avoid creating dust.[2]

-

Temperature: Be aware that the material may melt if the ambient temperature is close to its melting point range.

Storage

Proper storage is essential to maintain the quality of this compound.

-

Container: Keep the container tightly closed.[1]

-

Atmosphere: Store under an inert gas (e.g., nitrogen or argon) to protect from moisture.[1]

-

Temperature: Store in a cool, dark place. A refrigerator at 0-6 °C is recommended.[1]

-

Location: Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.

-

In Case of Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.

-

In Case of Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

In Case of Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Hazardous combustion products include carbon oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Evacuate: Evacuate personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Personal Protection: Wear appropriate PPE as described in Section 4.1.

-

Containment and Cleanup:

-

Avoid generating dust.

-

Carefully sweep up the spilled solid material.

-

Place the collected material into a suitable, labeled container for disposal.

-

Clean the spill area thoroughly with a damp cloth or paper towels, and place the cleaning materials in the waste container.

-

-

Disposal: Dispose of the waste in accordance with local, state, and federal regulations (see Section 6.0).

Waste Disposal

All waste materials containing this compound, including spilled material and contaminated items, should be treated as hazardous chemical waste.[10]

-

Collection: Collect waste in a clearly labeled, sealed container.

-

Disposal Route: Do not dispose of down the drain or in regular trash.[10][11] All chemical waste must be disposed of through your institution's environmental health and safety office.

-

Container Rinsing: Empty containers that held the material should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.[10]

Experimental Protocols

The following is an example of a typical experimental protocol using this compound as a starting material, adapted from Organic Syntheses. This protocol is for informational purposes to illustrate the handling of the compound in a research context and must be adapted with a full risk assessment before execution.

Example: Synthesis of L-Threitol 1,4-bismethanesulfonate [12]

This two-step procedure first involves the mesylation of the primary hydroxyl groups of this compound.

Step A: L-Threitol 1,4-bismethanesulfonate

-

Apparatus Setup: A dry 1-L, round-bottomed flask is equipped with a magnetic stir bar, vacuum adapter, rubber septum, and a nitrogen line. All glassware should be oven-dried prior to use.[12]

-

Initial Charge: Charge the flask with this compound (25.0 g, 0.154 mol).[12]

-

Inert Atmosphere: Place the flask under high vacuum for 10 minutes to remove residual moisture, then introduce a nitrogen atmosphere.[12]

-

Solvent and Base Addition: Add anhydrous methylene chloride (308 mL) and anhydrous pyridine (37.4 mL, 0.462 mol) to the flask. Cool the stirred solution to 0 °C using an ice-water bath.[12]

-

Reagent Addition: Add methanesulfonyl chloride (29.8 mL, 0.385 mol) dropwise via syringe over 10 minutes, maintaining the temperature at 0 °C.[12]

-

Reaction: Stir the solution for an additional 30 minutes at 0 °C, then remove the ice bath and allow the solution to warm to room temperature. Continue stirring for 6 hours.[12]

-

Workup: Slowly add 300 mL of a saturated aqueous solution of sodium bicarbonate to quench the reaction and dissolve the pyridinium chloride precipitate. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with methylene chloride (3 x 100 mL).[12]

-

Isolation: Combine the organic layers, dry with anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.[12]

Conclusion

This compound is a valuable chiral intermediate with specific handling requirements due to its hygroscopic nature and lack of comprehensive toxicological data. Adherence to standard laboratory safety practices, including the consistent use of appropriate personal protective equipment and a chemical fume hood, is essential. By following the guidelines outlined in this document and consulting the supplier's SDS, researchers can safely incorporate this versatile building block into their synthetic endeavors.

References

- 1. lookchem.com [lookchem.com]

- 2. tutorchase.com [tutorchase.com]

- 3. chemsafetypro.com [chemsafetypro.com]

- 4. tsapps.nist.gov [tsapps.nist.gov]

- 5. chemsafetypro.com [chemsafetypro.com]

- 6. Acetone cannot be obtained from AHydrolysis of isopropylidene class 12 chemistry CBSE [vedantu.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]

- 10. vumc.org [vumc.org]

- 11. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

Determining the Solubility Profile of (+)-2,3-O-Isopropylidene-L-threitol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract